4,6-Diphenyl-3,4-dihydro-2H-1,3-oxazin-2-one
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Overview
Description
4,6-Diphenyl-3,4-dihydro-2H-1,3-oxazin-2-one is a heterocyclic compound that features a six-membered ring containing nitrogen and oxygen atoms
Preparation Methods
The synthesis of 4,6-Diphenyl-3,4-dihydro-2H-1,3-oxazin-2-one typically involves the reaction between 1,6-diaryl-3,4-dihydroxy-2,4-hexadiene-1,6-dione and various arylidenearylamines . The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
4,6-Diphenyl-3,4-dihydro-2H-1,3-oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one of its atoms is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
4,6-Diphenyl-3,4-dihydro-2H-1,3-oxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Diphenyl-3,4-dihydro-2H-1,3-oxazin-2-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4,6-Diphenyl-3,4-dihydro-2H-1,3-oxazin-2-one can be compared with other similar compounds such as:
- 4,6-Dimethyl-2,7-diphenyl-3,7-dihydro-2H-pyrazolo[3,4-b]pyridin-3-one
- 2,3-Dihydro-4H-pyran These compounds share some structural similarities but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms, which contribute to its distinct reactivity and potential uses.
Properties
CAS No. |
53440-64-5 |
---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4,6-diphenyl-3,4-dihydro-1,3-oxazin-2-one |
InChI |
InChI=1S/C16H13NO2/c18-16-17-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11,14H,(H,17,18) |
InChI Key |
WCQMBZRXXXLVTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(OC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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